molecular formula C19H16N2O3 B5770658 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one

8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one

Cat. No. B5770658
M. Wt: 320.3 g/mol
InChI Key: IIERBFZEIHGIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one, also known as EBC, is a synthetic compound that has been of interest to the scientific community due to its potential therapeutic applications. EBC belongs to the family of coumarin derivatives, which are known for their diverse biological activities.

Scientific Research Applications

8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial activities. In addition, 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has been shown to have diverse biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. In addition, 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has been shown to improve glucose metabolism and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one in lab experiments is its high purity and stability. 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one can be easily synthesized in large quantities and can be stored for long periods without degradation. However, one of the limitations of using 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one. One of the areas of interest is the development of 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one-based drugs for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Another area of interest is the investigation of the mechanism of action of 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one and its interaction with various enzymes and signaling pathways. Additionally, the development of new synthesis methods for 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one and its derivatives can lead to the discovery of new compounds with improved pharmacological properties.
Conclusion:
In conclusion, 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one is a synthetic compound with potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial activities. The mechanism of action of 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one involves the inhibition of various enzymes and signaling pathways. 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has diverse biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one, including the development of 8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one-based drugs and the investigation of its mechanism of action.

Synthesis Methods

8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one can be synthesized using a multi-step process that involves the condensation of 6-methyl-2-nitrobenzimidazole with ethyl 3-oxobutanoate, followed by reduction and cyclization. The final product is obtained in good yield and purity using this method.

properties

IUPAC Name

8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-3-23-16-6-4-5-12-10-13(19(22)24-17(12)16)18-20-14-8-7-11(2)9-15(14)21-18/h4-10H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIERBFZEIHGIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=C(N3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one

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